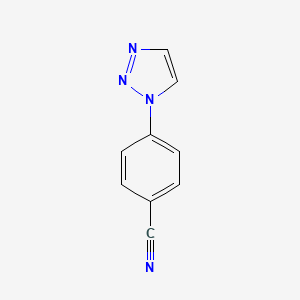

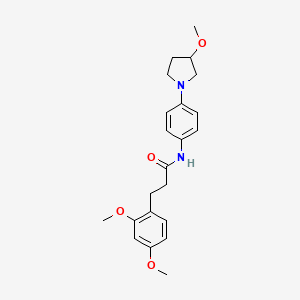

4-(1H-1,2,3-Triazol-1-yl)benzonitrile

Overview

Description

4-(1H-1,2,3-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential use in cancer treatment . It has been used to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . The compound is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized as HSP90 inhibitors .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques. These include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . Preliminary HSP90 binding assay showed that some of these compounds exhibited significant HSP90α binding affinity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. These include 1H NMR, 13C NMR, HR-MS, UV, and FTIR spectroscopies .Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches : The compound 4-(1H-1,2,3-Triazol-1-yl)benzonitrile has been synthesized through various approaches. A notable method involves the use of 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, leading to the production of triazenes characterized by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Characterization : Another study focused on the synthesis of novel 1,2,3-triazole substituted phthalocyanine derivatives. These compounds were characterized using various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, UV–Vis, and mass spectra (Demirbaş et al., 2019).

Photophysical and Photochemical Properties

Photochemical Applications : The photophysical and photochemical properties of triazole-substituted phthalocyanines were investigated, highlighting their potential in photocatalytic applications such as photodynamic therapy. These studies show significant fluorescence quantum yields, which are influenced by the substituents and the central metal ions (Demirbaş et al., 2016).

Photodynamic Therapy : Another study synthesized novel phthalonitrile compounds, including triazoles, to investigate their suitability for photodynamic therapy applications. This research demonstrates the relevance of 1,2,3-triazoles in medical applications, particularly in cancer treatment strategies (Dilber et al., 2019).

Antimicrobial and Anticonvulsant Activities

Antimicrobial Properties : Compounds with triazole structures, including this compound derivatives, have shown promising antimicrobial activities. These compounds have been tested and evaluated as potential antimicrobial agents, demonstrating effectiveness against various microbial strains (Al‐Azmi & Mahmoud, 2020).

Anticonvulsant Evaluation : Novel 1,2,3-triazoles have been synthesized and evaluated for anticonvulsant activity. This indicates the potential of 1,2,3-triazole derivatives in the development of new anticonvulsant drugs (Rajasekaran et al., 2006).

Catalytic and Inhibition Properties

Inhibitor of Xanthine Oxidase : A study demonstrated that derivatives of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile act as xanthine oxidase inhibitors, providing insights into their therapeutic potential (Zhang et al., 2018).

Catalytic Applications : Triazole-based compounds have been used in catalytic applications, including oxidation and transfer hydrogenation processes. This showcases their versatility in chemical synthesis and industrial applications (Saleem et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

4-(1H-1,2,3-Triazol-1yl)-benzonitrile interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1yl)-benzonitrile exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This results in anti-proliferative activities, particularly in certain cancer cell lines .

Future Directions

properties

IUPAC Name |

4-(triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMACWNFBQVPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

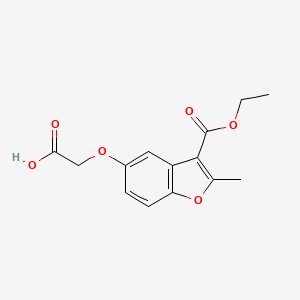

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)

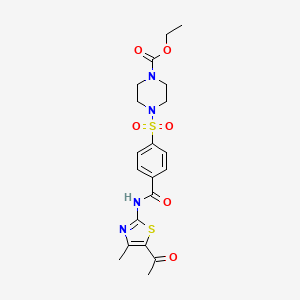

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)

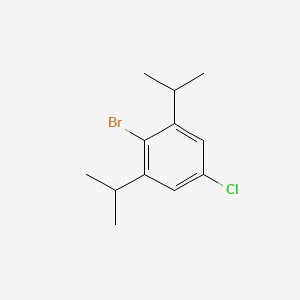

![6-Tert-butyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786487.png)